REACTION_SMILES
|
[C:1]([Si:2]([CH3:3])([CH3:4])[O:8][c:9]1[c:10]([CH3:19])[cH:11][c:12]([CH:16]2[CH2:17][CH2:18]2)[cH:13][c:14]1[CH3:15])([CH3:5])([CH3:6])[CH3:7].[CH2:42]1[O:43][CH2:44][CH2:45][CH2:46]1.[CH3:21][CH2:22][CH2:23][CH2:24][N+:25]([CH2:26][CH2:27][CH2:28][CH3:29])([CH2:30][CH2:31][CH2:32][CH3:33])[CH2:34][CH2:35][CH2:36][CH3:37].[CH3:38][C:39](=[O:40])[OH:41].[F-:20]>>[OH:8][c:9]1[c:10]([CH3:19])[cH:11][c:12]([CH:16]2[CH2:17][CH2:18]2)[cH:13][c:14]1[CH3:15]
|
Name
|
Cc1cc(C2CC2)cc(C)c1O[Si](C)(C)C(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(C2CC2)cc(C)c1O[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(C2CC2)cc(C)c1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |